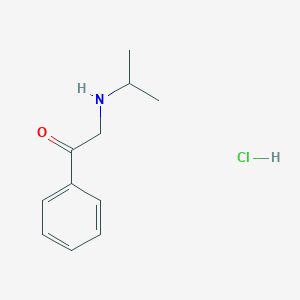

2-Isopropylamino-1-phenyl-ethanone hydrochloride

CAS No.:

Cat. No.: VC15751483

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16ClNO |

|---|---|

| Molecular Weight | 213.70 g/mol |

| IUPAC Name | 1-phenyl-2-(propan-2-ylamino)ethanone;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO.ClH/c1-9(2)12-8-11(13)10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H |

| Standard InChI Key | UACQJVIFLNJSRS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NCC(=O)C1=CC=CC=C1.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₁H₁₅NO·HCl, with an exact mass of 213.71 g/mol for the hydrochloride form . Key identifiers include:

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 311.7 ± 22.0°C (at 760 mmHg) | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Flash Point | 142.3 ± 22.3°C | |

| LogP | 2.14 | |

| Vapor Pressure | 0.0 ± 0.7 mmHg (25°C) |

Structural Features

The molecule comprises a phenyl group attached to an ethanone backbone, with an isopropylamino moiety at the second carbon. The hydrochloride salt enhances solubility in polar solvents, critical for biological applications .

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves reductive amination of acetophenone derivatives with isopropylamine, followed by hydrochloric acid treatment . A typical procedure includes:

-

Reductive Amination: Acetophenone reacts with isopropylamine in ethanol/methanol under catalytic hydrogenation (e.g., Pd/C) or using sodium borohydride.

-

Acidification: The free base is treated with HCl to yield the hydrochloride salt .

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes purity |

| Catalyst | Pd/C (5% w/w) | >90% conversion |

| Reaction Temperature | 25–50°C | Balances speed/safety |

Industrial Scalability

Continuous flow reactors and high-pressure systems are employed to enhance efficiency. For instance, a 98% purity product is achievable at scale, as noted in commercial batches .

Chemical Reactivity and Functionalization

Key Reactions

The compound’s reactivity is dominated by:

-

Ketone Group: Participates in nucleophilic additions (e.g., Grignard reactions).

-

Amine Group: Undergoes alkylation or acylation to form secondary/tertiary amines.

Stability Considerations

The hydrochloride salt is hygroscopic, requiring storage in anhydrous conditions. Degradation occurs above 150°C, releasing HCl gas .

Biological and Pharmaceutical Applications

Table 3: Comparative Bioactivity of Analogous Compounds

| Compound | IC₅₀ (μM) | Target Enzyme | Source |

|---|---|---|---|

| 1-Phenyl-2-(phenylamino)ethanone | 12.3 | MCR-1 | |

| 2-Isopropylamino-1-phenyl-ethanone | N/A | Hypothesized | – |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 1.2 (d, 6H, CH(CH₃)₂), 3.4 (m, 1H, NHCH), 4.1 (s, 2H, CH₂), 7.5–8.1 (m, 5H, Ar-H) .

Chromatographic Methods

HPLC (C18 column, UV detection at 254 nm) confirms purity >98% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume